6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a piperidine ring attached to an ethylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine typically involves multi-step organic reactions The piperidine ring is then synthesized and attached to the pyrimidine core through a series of nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrimidine compounds.
Scientific Research Applications
6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in oncology and neurology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors, thereby modulating signaling pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-5-ethylpyridin-2-amine: Shares a similar pyridine core but lacks the piperidine and pyrimidine moieties.
6-chloro-N-ethyl-5-nitropyrimidin-4-amine: Contains a nitro group instead of the ethylpyridine moiety.
Uniqueness
6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H20ClN5 |
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Molecular Weight |
317.81 g/mol |
IUPAC Name |
6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H20ClN5/c1-2-12-3-4-16(18-10-12)22-7-5-13(6-8-22)21-15-9-14(17)19-11-20-15/h3-4,9-11,13H,2,5-8H2,1H3,(H,19,20,21) |
InChI Key |
GSWRRJBMYONPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)N2CCC(CC2)NC3=CC(=NC=N3)Cl |
Origin of Product |
United States |
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